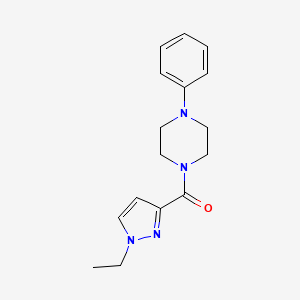

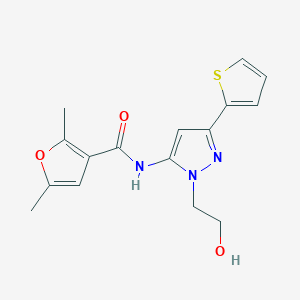

4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-((4-fluorophenyl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a chemical entity that appears to be a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been extensively studied for various biological activities. The presence of the sulfonyl group and the furan ring suggests potential for interaction with biological systems, possibly as a therapeutic agent or a probe for biological studies.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, were synthesized by reacting substituted aryl sulfonyl chlorides with the precursor compound . Similarly, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized through a multi-step process involving the formation of butanohydrazide intermediates and subsequent reactions with electrophiles . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution of various groups at different positions on the ring can significantly alter the compound's properties and biological activity. The molecular docking studies of related sulfonamide derivatives have shown good binding affinities to the active enzyme sites, indicating that the structure of these compounds is critical for their function .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents. The presence of a sulfonyl group, as in the compound of interest, typically increases the electron-withdrawing character, which could affect its reactivity in biological systems or in further chemical reactions. The synthesis of related compounds involves nucleophilic substitution reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the substituents. For example, sulfonyl fluoride derivatives of 5-aryl(heteroaryl)-2-phenyl-1,3,4-oxadiazoles have been studied for their solvatofluorochromic properties, indicating that they are highly effective organic luminophors and exhibit significant solvatochromic effects . These properties suggest potential applications as fluorescent probes in medicine and biology. The specific properties of this compound would need to be determined experimentally, but it is likely that it shares some characteristics with the compounds studied in the literature.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Plant Protection

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against plant pathogens, such as rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds not only effectively reduce the disease but also enhance plant resistance by increasing superoxide dismutase and peroxidase activities in rice. Such derivatives show promise for developing new bactericides for agricultural use, potentially offering more effective and sustainable solutions for crop protection (Li Shi et al., 2015).

Advanced Material Applications

In the realm of materials science, sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers have been investigated for their potential in medium-high temperature fuel cells. These materials exhibit excellent thermal, dimensional, and oxidative stability, along with promising proton conductivity and low methanol permeability. Such characteristics are crucial for the development of high-performance proton exchange membranes, which are key components in fuel cell technology (Jingmei Xu et al., 2013).

Antimicrobial and Antitubercular Agents

The modification of sulfone and oxadiazole frameworks has led to the creation of compounds with significant antimicrobial and antitubercular properties. For instance, benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and shown to exhibit potent activity against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. These compounds, characterized by their structural diversity, could serve as templates for the development of new drugs targeting resistant microbial strains, contributing to the fight against infectious diseases (Ramesh M. Shingare et al., 2022).

Enzyme Inhibition for Alzheimer’s Disease Treatment

N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized and evaluated as potential drug candidates for Alzheimer's disease. These compounds were assessed for their ability to inhibit the acetylcholinesterase enzyme, a therapeutic target in Alzheimer’s disease treatment. The research indicates the potential of these derivatives in developing new therapeutic agents for neurodegenerative diseases (A. Rehman et al., 2018).

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O5S/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(25-16)13-3-1-9-24-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZITWZEECKSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2530276.png)

![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)

![ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2530287.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2530288.png)

![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)

![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)

![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)